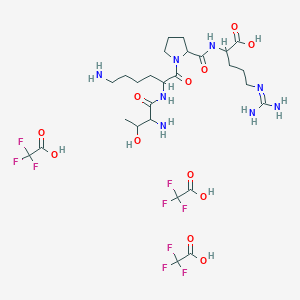

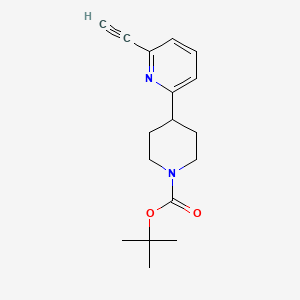

![molecular formula C16H15F3N4 B12308083 5-[3-Amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile](/img/structure/B12308083.png)

5-[3-Amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Enpatoran ist ein neuartiger, hochspezifischer und potenter dualer Inhibitor von Toll-like-Rezeptoren 7 und 8 (TLR7/8). Es befindet sich derzeit in der Entwicklung zur Behandlung von Autoimmunerkrankungen, darunter systemischer Lupus erythematodes und kutaner Lupus erythematodes . Enpatoran hat sich als vielversprechend erwiesen bei der Modulation proinflammatorischer Pfade, die durch einzelsträngige RNA-Viren wie SARS-CoV-2 aktiviert werden .

Vorbereitungsmethoden

Die Herstellung von Enpatoran umfasst synthetische Wege, die die Verwendung von Aldehyd-Oxidase als Schlüsselkomponente für seinen Stoffwechsel beinhalten . Die industriellen Produktionsmethoden für Enpatoran sind so konzipiert, dass eine hohe Reinheit und Ausbeute erzielt werden, wobei der Schwerpunkt auf der Aufrechterhaltung der Stabilität der Verbindung während des gesamten Prozesses liegt . Spezifische Reaktionsbedingungen und Reagenzien, die bei der Synthese von Enpatoran verwendet werden, sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben.

Analyse Chemischer Reaktionen

Enpatoran unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation und Reduktion. Es ist bekannt, dass es die Aktivierung von Toll-like-Rezeptoren 7 und 8 in vitro hemmt, wodurch die Krankheitsaktivität in Lupus-Mausmodellen unterdrückt wird . Häufig verwendete Reagenzien in diesen Reaktionen sind synthetische Liganden und natürliche endogene RNA-Liganden . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind stabile Komplexe, die die Aktivierung von Immunantworten verhindern .

Wissenschaftliche Forschungsanwendungen

Enpatoran hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung. Es wird zur Behandlung von Autoimmunerkrankungen wie systemischem Lupus erythematodes und kutanem Lupus erythematodes entwickelt . Darüber hinaus wurde Enpatoran hinsichtlich seines Potenzials untersucht, Hyperinflammation und Zytokinstürme bei Patienten mit COVID-19-Pneumonie zu verhindern . Seine Fähigkeit, sowohl angeborene als auch adaptive Immunprozesse zu modulieren, macht es zu einer wertvollen Verbindung in den Bereichen Immunologie und Infektionskrankheiten .

Wirkmechanismus

Enpatoran wirkt als ein kleiner Molekülinhibitor von Toll-like-Rezeptoren 7 und 8 (TLR7/8) . Durch die Blockierung der Aktivierung dieser Rezeptoren verhindert Enpatoran die Aktivierung von Immunzellen, reduziert Entzündungen und stoppt den Fortschritt in einen Zytokinsturm . Dieser Wirkmechanismus ist besonders relevant im Zusammenhang mit Autoimmunerkrankungen und Virusinfektionen, bei denen übermäßige Immunantworten zu schweren Komplikationen führen können .

Wirkmechanismus

Enpatoran functions as a small molecule inhibitor of toll-like receptors 7 and 8 (TLR7/8) . By blocking the activation of these receptors, Enpatoran prevents the activation of immune cells, reduces inflammation, and halts the progression into a cytokine storm . This mechanism of action is particularly relevant in the context of autoimmune disorders and viral infections, where excessive immune responses can lead to severe complications .

Vergleich Mit ähnlichen Verbindungen

Enpatoran ist einzigartig in seiner dualen Hemmung von Toll-like-Rezeptoren 7 und 8, was es von anderen ähnlichen Verbindungen unterscheidet . Andere Verbindungen, die Toll-like-Rezeptoren angreifen, umfassen Hydroxychloroquin und Chloroquin, die hauptsächlich Toll-like-Rezeptor 9 hemmen . Die Spezifität von Enpatoran für Toll-like-Rezeptoren 7 und 8 ermöglicht eine gezieltere Modulation von Immunantworten, was es zu einem vielversprechenden Kandidaten für die Behandlung von Autoimmunerkrankungen und Virusinfektionen macht .

Eigenschaften

Molekularformel |

C16H15F3N4 |

|---|---|

Molekulargewicht |

320.31 g/mol |

IUPAC-Name |

5-[3-amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile |

InChI |

InChI=1S/C16H15F3N4/c17-16(18,19)11-6-12(21)9-23(8-11)14-4-3-10(7-20)15-13(14)2-1-5-22-15/h1-5,11-12H,6,8-9,21H2 |

InChI-Schlüssel |

BJXYHBKEQFQVES-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN(CC1N)C2=C3C=CC=NC3=C(C=C2)C#N)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B12308006.png)

![rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate](/img/structure/B12308010.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(oxan-4-yl)methyl]propanoic acid](/img/structure/B12308017.png)

![rac-(2R,3S)-2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12308025.png)

![rac-2-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12308069.png)